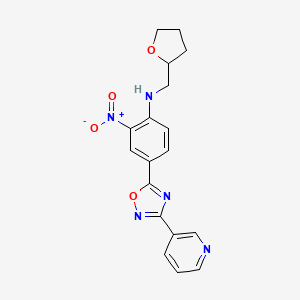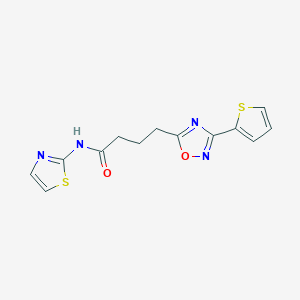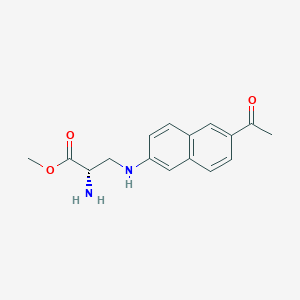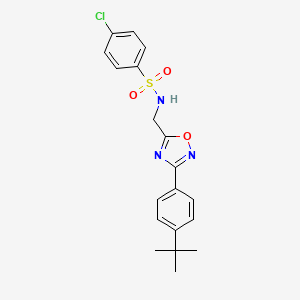
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck Research Laboratories and has since been used extensively in scientific research.
Wirkmechanismus
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide selectively blocks the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the prefrontal cortex and limbic system of the brain, where it modulates dopamine-mediated neurotransmission. By blocking the dopamine D4 receptor, this compound inhibits dopamine-mediated signaling in these regions of the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been shown to affect these processes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for investigating the role of this receptor in physiological and behavioral processes. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder. Another area of interest is the potential therapeutic applications of dopamine D4 receptor antagonists, particularly in the treatment of addiction and substance abuse. Additionally, there is ongoing research into the development of more selective and potent dopamine D4 receptor antagonists.
Synthesemethoden
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide involves a multistep process that begins with the reaction of 4-methoxybenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-methoxybenzenesulfonamide. This compound is then reacted with cyclohexyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide has been used extensively in scientific research to study the dopamine D4 receptor. This receptor is involved in a variety of physiological and behavioral processes, including cognition, emotion, and movement. By selectively blocking the dopamine D4 receptor, this compound has been used to investigate the role of this receptor in these processes.
Eigenschaften
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-4-22(5-2)27(23,24)15-11-12-17(25-3)16(13-15)18-20-19(26-21-18)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYOUBHGKMEYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



